molecular formula C15H18INO3 B180392 7,8-Dimethoxy-3-(3-iodopropyl)-1,3-dihydro-2H-3-benzazepin-2-one CAS No. 148870-57-9

7,8-Dimethoxy-3-(3-iodopropyl)-1,3-dihydro-2H-3-benzazepin-2-one

Cat. No.: B180392
CAS No.: 148870-57-9
M. Wt: 387.21 g/mol
InChI Key: VWPSZWNLEFZFQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,8-Dimethoxy-3-(3-iodopropyl)-1,3-dihydro-2H-3-benzazepin-2-one (CAS 148870-57-9) is a benzazepinone derivative with a molecular formula of C₁₅H₁₈INO₃ and a molecular weight of 387.213 g/mol . It is a solid compound with a density of 1.513 g/cm³, boiling point of 504.5°C, and refractive index of 1.592 . This compound serves as a critical intermediate in synthesizing Ivabradine, a clinically used antianginal drug that selectively inhibits the cardiac pacemaker current (Iₓ) in the sinus node . Its synthesis involves halogenation, acylation, cyclization, alkylation, and iodine substitution reactions starting from 3,4-dimethoxyphenylacetic acid, achieving an overall yield of 63.6% . The compound’s structural features include a benzazepinone core with 7,8-dimethoxy substituents and a 3-iodopropyl side chain, which influence its electronic and pharmacological properties .

Properties

IUPAC Name

3-(3-iodopropyl)-7,8-dimethoxy-1H-3-benzazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18INO3/c1-19-13-8-11-4-7-17(6-3-5-16)15(18)10-12(11)9-14(13)20-2/h4,7-9H,3,5-6,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWPSZWNLEFZFQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C=CN(C(=O)CC2=C1)CCCI)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18INO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10597996
Record name 3-(3-Iodopropyl)-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10597996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148870-57-9
Record name 1,3-Dihydro-3-(3-iodopropyl)-7,8-dimethoxy-2H-3-benzazepin-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=148870-57-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-Iodopropyl)-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10597996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Dihydro-3-(3-iodopropyl)-7,8-dimethoxy-2H-3-benzazepin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.116.585
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Reaction Conditions and Procedure

A representative synthesis begins with (Z)-3-(3-chloropropyl)-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one (CAS 73942-87-7) as the starting material. Key steps include:

  • Reagent System : Sodium iodide (NaI) in methyl isobutyl ketone (MIBK).

  • Temperature : 117–118°C under inert argon atmosphere.

  • Stoichiometry : 1.3 equivalents of NaI relative to the chloride precursor.

  • Reaction Monitoring : High-performance liquid chromatography (HPLC) tracks progress until completion (~2–4 hours).

  • Workup : Concentration under reduced pressure, followed by extraction with dichloromethane and water.

  • Crystallization : The crude product is treated with methyl tert-butyl ether (MTBE) and cooled to 0°C to yield a yellowish solid.

Table 1: Reaction Parameters and Outcomes

ParameterValue/DescriptionSource
Starting Material(Z)-3-(3-chloropropyl)-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one
SolventMethyl isobutyl ketone (MIBK)
ReagentSodium iodide (1.3 eq)
Temperature117–118°C
AtmosphereArgon
Yield92%
PurityConfirmed via HPLC and NMR

Mechanistic Insights

The reaction proceeds via an SN2 mechanism , where iodide displaces the chloride ion in a bimolecular nucleophilic substitution. The polar aprotic solvent (MIBK) stabilizes the transition state, while excess NaI ensures complete conversion. The inert atmosphere prevents oxidative degradation of the iodide reagent.

Precursor Synthesis: Benzazepinone Core Construction

The chloropropyl precursor is synthesized through a multi-step sequence, as outlined in patent EP2135861B2:

Key Steps in Precursor Preparation

  • Core Formation : (3,4-Dimethoxyphenyl)acetic acid is condensed with a protected amine to form the benzazepinone skeleton.

  • Alkylation : Introduction of the 3-chloropropyl group via alkylation under basic conditions.

  • Deprotection : Removal of protective groups (e.g., dioxolane rings) under acidic conditions.

This pathway highlights the importance of protecting group strategies and regioselective alkylation to ensure correct substitution patterns.

Optimization and Scalability

Solvent and Temperature Effects

  • Solvent Choice : MIBK is preferred for its high boiling point (117–118°C) and compatibility with NaI. Alternatives like acetone or DMF may lead to side reactions.

  • Temperature Control : Maintaining the reaction at reflux ensures rapid kinetics without thermal decomposition.

Purification Strategies

  • Crystallization : MTBE induces crystallization at 0°C, yielding a high-purity product (≥98% by HPLC).

  • Chromatography : Column chromatography (silica gel, ethyl acetate/hexane) is used for small-scale purification.

Alternative Synthetic Approaches

While the Finkelstein reaction is the dominant method, exploratory routes include:

Direct Iodination

  • Electrophilic Iodination : Attempts to introduce iodine via electrophilic substitution on the benzazepinone core have shown limited success due to poor regioselectivity.

Grignard Reagent-Based Alkylation

  • Organomagnesium Intermediates : Reacting 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one with 3-iodopropylmagnesium bromide remains experimental, with yields <50%.

Industrial-Scale Considerations

For large-scale production, the following modifications are recommended:

  • Continuous Flow Systems : Enhance heat transfer and reduce reaction time.

  • Catalytic NaI Recycling : Minimizes iodide waste and improves cost efficiency.

Challenges and Limitations

  • Iodide Stability : The product is light-sensitive and requires storage under inert conditions.

  • Byproduct Formation : Trace chloropropyl residues (<0.1%) may persist, necessitating rigorous QC checks .

Chemical Reactions Analysis

Types of Reactions

7,8-Dimethoxy-3-(3-iodopropyl)-1,3-dihydro-2H-3-benzazepin-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound is known to undergo nucleophilic substitution reactions, particularly involving the iodine atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Bases like potassium carbonate (K2CO3) and solvents such as dimethylformamide (DMF) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

Pharmacological Potential

  • Cardiovascular Applications :
    • The compound is related to Ivabradine, a drug used for treating heart conditions such as angina and heart failure by selectively inhibiting the If current in the sinoatrial node. This action leads to a decrease in heart rate without affecting myocardial contractility or blood pressure .
  • Neuropharmacology :
    • Research indicates potential neuroprotective effects, particularly against neurodegenerative diseases. Its structural similarity to other benzazepines suggests possible interactions with neurotransmitter systems, warranting further investigation into its efficacy and mechanisms .
  • Anticancer Research :
    • Preliminary studies suggest that derivatives of benzazepine compounds may exhibit anticancer properties. Investigations into the cytotoxic effects of this compound are ongoing, focusing on its ability to induce apoptosis in cancer cells .

Synthetic Applications

The compound serves as an intermediate in the synthesis of more complex molecules used in drug development. Its unique functional groups allow for further modifications that can enhance pharmacological properties or reduce side effects.

Case Study 1: Ivabradine Derivatives

A study published in Journal of Medicinal Chemistry explored various Ivabradine derivatives, including this compound. The findings indicated that modifications to the iodine substituent could influence the selectivity and potency of these compounds against cardiac ion channels .

Case Study 2: Neuroprotective Effects

Research conducted at a leading pharmacological institute assessed the neuroprotective effects of benzazepine derivatives on neuronal cell lines exposed to oxidative stress. The results suggested that certain modifications could enhance neuroprotection, indicating potential therapeutic applications for neurodegenerative diseases .

Case Study 3: Cytotoxicity Screening

A cytotoxicity screening performed on several benzazepine derivatives highlighted the promising activity of this compound against various cancer cell lines. The study concluded that this compound could be a lead candidate for further development in anticancer therapies .

Mechanism of Action

The mechanism of action of 7,8-Dimethoxy-3-(3-iodopropyl)-1,3-dihydro-2H-3-benzazepin-2-one involves its interaction with specific molecular targets. The compound exerts its effects by:

    Binding to Receptors: It binds to specific receptors or enzymes, modulating their activity.

    Pathways Involved: The compound influences various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Their Physicochemical Properties

The iodopropyl derivative is structurally related to several benzazepinone analogs, differing primarily in side-chain substituents. Key comparisons include:

Compound Name Substituent CAS No. Molecular Weight Boiling Point (°C) HOMO-LUMO Gap (eV) Key Application
7,8-Dimethoxy-3-(3-iodopropyl)-... (Focus) 3-Iodopropyl 148870-57-9 387.21 504.5 -5.21 / -1.34 Ivabradine intermediate
7,8-Dimethoxy-3-(3-chloropropyl)-... 3-Chloropropyl 73942-87-7 299.76 N/A -5.18 / -1.30 Precursor for iodopropyl
1,3,4,5-Tetrahydro-3-(3-hydroxypropyl)-... 3-Hydroxypropyl 1235547-07-5 279.33 N/A N/A Pharmacological metabolite
UL-FS49 Dimethylamino-propyl N/A 523.42* N/A N/A Sinus node inhibitor
S16257 Benzocyclobutan-yl N/A 500.95* N/A N/A Sinus node inhibitor

*Molecular weights estimated from formulas in –3.

Key Observations:

  • Electronic Properties : The iodopropyl derivative (III) exhibits a HOMO-LUMO gap of 3.87 eV, slightly higher than its chloropropyl analog (II, 3.88 eV), indicating marginally reduced reactivity and greater thermodynamic stability .
  • However, the chloropropyl analog is more reactive in nucleophilic substitution reactions, making it a preferred precursor for III .
  • Pharmacological Relevance: UL-FS49 and S16257 (–4) are functional analogs with distinct substituents (e.g., dimethylamino and benzocyclobutan-yl groups) that confer specific ion channel modulation, unlike III, which is primarily an intermediate .

Pharmacological and Regulatory Considerations

  • III as an Intermediate: Unlike UL-FS49 and S16257 (direct therapeutic agents), III is non-pharmacologically active and used exclusively in Ivabradine synthesis .
  • Patent Status : III and related intermediates (e.g., II) are under patent protection, restricting commercial use to R&D without licensing .
  • Safety Profile : III’s high molecular weight and iodine content may pose handling challenges (e.g., light sensitivity) compared to lighter analogs like II .

Biological Activity

7,8-Dimethoxy-3-(3-iodopropyl)-1,3-dihydro-2H-3-benzazepin-2-one (CAS No. 148870-57-9) is a compound that belongs to the class of benzazepines. This compound has garnered interest due to its potential biological activities, particularly in cardiovascular pharmacology. This article explores its synthesis, biological activity, and relevant research findings.

The molecular formula of this compound is C₁₅H₁₈INO₃, with a molecular weight of 387.21 g/mol. It is characterized by the presence of two methoxy groups and an iodopropyl substituent, which may influence its biological activity.

PropertyValue
Molecular FormulaC₁₅H₁₈INO₃
Molecular Weight387.21 g/mol
Boiling PointNot available
SolubilityModerately soluble
Storage ConditionsKeep in dark place at 2-8°C

Synthesis

The synthesis of this compound typically involves the modification of existing benzazepine structures through iodopropylation and methoxylation processes. The synthetic pathways often utilize various reagents to achieve the desired functionalization while maintaining structural integrity.

Cardiovascular Effects

Research has indicated that compounds within the benzazepine family exhibit significant cardiovascular effects. A study focused on related compounds demonstrated vasorelaxant activity and bradycardic potency . These effects are crucial for their potential use in treating conditions such as hypertension and angina pectoris .

  • Vasorelaxant Activity : The ability to induce relaxation of vascular smooth muscle can lead to decreased blood pressure.
  • Bradycardic Activity : The reduction in heart rate observed in some studies suggests potential applications in managing tachycardia or other heart rate disorders.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with adrenergic receptors or other cardiovascular targets that mediate vasodilation and heart rate modulation.

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds:

  • Study on Benzazepines : A series of synthesized 1,3-dihydro-2H-3-benzazepin derivatives were tested for their cardiovascular activities. Results showed that most compounds exhibited vasorelaxant effects and reduced heart rates significantly in vitro .
  • Comparative Analysis : A comparative study highlighted the structural modifications on benzazepines leading to enhanced pharmacological profiles. The introduction of halogenated alkyl groups was noted to improve solubility and bioavailability, which are critical for therapeutic efficacy .

Q & A

Q. Key Data :

  • Intermediate Chloropropyl Analog : CAS 73942-87-7 .
  • Reaction Yield : Patents report yields >75% for the iodination step under optimized conditions .

Advanced: How can reaction conditions be optimized to improve the yield of the iodopropyl substitution?

Methodological Answer :
Optimization strategies include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF or acetone) enhance iodide nucleophilicity .
  • Temperature Control : Maintaining 60–80°C prevents side reactions (e.g., elimination) .
  • Catalyst Use : Phase-transfer catalysts like tetrabutylammonium bromide improve reaction kinetics .
  • Stoichiometry : A 1.2–1.5 molar excess of NaI ensures complete substitution .

Q. Experimental Validation :

  • Typical Conditions : 12-hour reflux in acetone with NaI (1.3 eq.) yields ~82% product .
  • Side Product Mitigation : Post-reaction quenching with aqueous Na2S2O3 removes residual iodine .

Basic: What spectroscopic techniques confirm the compound’s structure?

Q. Methodological Answer :

  • Single-Crystal X-ray Diffraction : Resolves the benzazepinone core and iodopropyl substituent (bond lengths: C-I = 2.10 Å; torsion angles: 178.5°) .
  • NMR :
    • ¹H NMR : Peaks at δ 3.85–3.90 (methoxy groups), δ 3.30–3.50 (CH2-I), and δ 7.20–7.40 (aromatic protons) .
    • ¹³C NMR : Signals for carbonyl (δ 170–175 ppm) and iodine-bearing carbon (δ 25–30 ppm) .
  • Mass Spectrometry : [M+H]+ at m/z 403.05 (C15H18INO3) .

Advanced: What strategies mitigate purification challenges due to physicochemical properties?

Methodological Answer :
The compound’s high LogP (2.82) and moderate solubility in polar solvents necessitate:

  • Chromatography : Reverse-phase HPLC (C18 column) with acetonitrile/water (70:30) mobile phase .

  • Recrystallization : Ethanol/water (4:1) at 0–5°C yields >95% purity .

  • Solubility Data :

    SolventSolubility (mg/mL)
    Ethanol12.5
    Acetone8.2
    Water<0.1

Basic: What physicochemical properties influence reactivity and stability?

Methodological Answer :
Critical properties include:

  • Lipophilicity (LogP = 2.82) : Impacts membrane permeability and suitability for in vitro assays .
  • Polar Surface Area (PSA = 38.77 Ų) : Predicts low blood-brain barrier penetration .
  • Thermal Stability : Decomposition above 250°C (boiling point: 504.5°C) .
  • Hygroscopicity : Low moisture uptake (<0.5% at 40% RH) ensures stability in solid-state storage .

Advanced: How does iodine vs. chlorine substitution in the propyl chain affect biological activity?

Methodological Answer :
Comparative studies with the chloropropyl analog (CAS 73942-87-7) reveal:

  • Biological Half-Life : The iodinated derivative exhibits prolonged half-life due to slower metabolic oxidation .
  • SAR Insights :
    • Iodine’s Electronegativity : Enhances binding to cardiac ion channels (e.g., If channels in Ivabradine’s mechanism) .
    • Steric Effects : The larger iodine atom may reduce off-target interactions compared to chlorine .

Q. Data Comparison :

PropertyIodopropyl DerivativeChloropropyl Derivative
If Channel IC50 2.3 µM5.8 µM
Plasma Stability t₁/₂ = 8.2 ht₁/₂ = 4.5 h

Advanced: How are computational methods applied to predict the compound’s pharmacokinetics?

Q. Methodological Answer :

  • In Silico Tools :
    • ADMET Prediction : Software like Schrödinger’s QikProp estimates moderate intestinal absorption (Caco-2 permeability = 12 nm/s) .
    • CYP450 Metabolism : Molecular docking identifies CYP3A4 as the primary metabolizing enzyme .
  • Validation : In vitro microsomal assays correlate with predicted clearance rates (CLhep = 15 mL/min/kg) .

Basic: What analytical standards are used for quality control?

Q. Methodological Answer :

  • Reference Standards : Pharmacopeial guidelines require ≥98% purity (HPLC) .
  • Key Impurities :
    • Chloropropyl Residue : ≤0.1% (monitored via GC-MS) .
    • Degradation Products : Oxidized iodine species (e.g., iodohydrins) detected by LC-MS .

Advanced: How does crystal packing affect the compound’s solid-state properties?

Methodological Answer :
Single-crystal X-ray data (125 K) reveals:

  • Hydrogen Bonding : C=O···H interactions stabilize the benzazepinone ring (distance = 2.02 Å) .
  • Packing Density : 1.513 g/cm³, indicating tight molecular arrangement .
  • Thermal Expansion : Anisotropic lattice dynamics influence melting behavior .

Basic: What safety protocols are recommended for handling this compound?

Q. Methodological Answer :

  • PPE : Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods due to potential iodine vapor release above 200°C .
  • Waste Disposal : Iodine-containing waste must be treated with Na2S2O3 before disposal .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.